phoBET1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

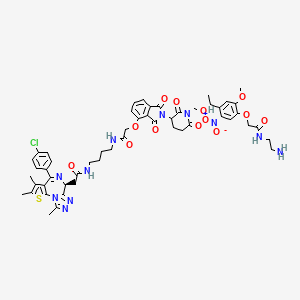

phoBET1 is a photocaged proteolysis-targeting chimera (PROTAC) compound. It is designed to degrade the bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins. By targeting BRD4, this compound effectively suppresses tumor growth .

Preparation Methods

The synthesis of phoBET1 involves multiple steps, including the preparation of its photocaged component and the assembly of the PROTAC structure. The synthetic route typically includes the following steps:

Synthesis of the Photocaged Component: This involves the preparation of a photocaged molecule that can be activated by near-infrared (NIR) light.

Assembly of the PROTAC Structure: The photocaged component is then linked to a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase, forming the complete PROTAC molecule

Chemical Reactions Analysis

phoBET1 undergoes several types of chemical reactions, including:

Photocleavage: Upon exposure to NIR light, the photocaged component of this compound is cleaved, activating the PROTAC molecule.

Protein Degradation: The activated PROTAC molecule binds to BRD4 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome

Common reagents and conditions used in these reactions include NIR light for photocleavage and cellular components such as E3 ubiquitin ligase for protein degradation. The major product formed from these reactions is the degraded BRD4 protein .

Scientific Research Applications

phoBET1 has several scientific research applications, including:

- Cancer Research: This compound is used to study the role of BRD4 in cancer and to develop potential cancer therapies by targeting BRD4 for degradation . Protein Degradation Studies: This compound serves as a tool to investigate the mechanisms of targeted protein degradation and the efficacy of PROTAC technology .

Drug Development: Researchers use this compound to explore new therapeutic strategies for diseases involving BRD4 and other BET family proteins

Mechanism of Action

The mechanism of action of phoBET1 involves the following steps:

Photocleavage Activation: Upon exposure to NIR light, the photocaged component of this compound is cleaved, activating the PROTAC molecule.

Target Binding: The activated PROTAC molecule binds to BRD4.

E3 Ligase Recruitment: The PROTAC molecule also recruits an E3 ubiquitin ligase.

Ubiquitination and Degradation: The recruited E3 ubiquitin ligase ubiquitinates BRD4, marking it for degradation by the proteasome

Comparison with Similar Compounds

phoBET1 is unique among PROTAC compounds due to its photocaged component, which allows for precise temporal and spatial control of its activity using NIR light. Similar compounds include other PROTACs that target BRD4, such as:

ARV-771: A PROTAC that targets BRD4 for degradation but lacks the photocaged component.

dBET1: Another BRD4-targeting PROTAC without photocaged activation

This compound’s uniqueness lies in its ability to be activated by NIR light, providing researchers with a powerful tool for controlled protein degradation studies .

Properties

Molecular Formula |

C52H56ClN11O13S |

|---|---|

Molecular Weight |

1110.6 g/mol |

IUPAC Name |

N-[4-[[2-[2-[1-[1-[4-[2-(2-aminoethylamino)-2-oxoethoxy]-5-methoxy-2-nitrophenyl]ethoxymethyl]-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |

InChI |

InChI=1S/C52H56ClN11O13S/c1-27-29(3)78-52-45(27)47(31-11-13-32(53)14-12-31)58-35(48-60-59-30(4)62(48)52)22-41(65)55-18-6-7-19-56-42(66)24-75-38-10-8-9-33-46(38)51(71)63(49(33)69)36-15-16-44(68)61(50(36)70)26-77-28(2)34-21-39(74-5)40(23-37(34)64(72)73)76-25-43(67)57-20-17-54/h8-14,21,23,28,35-36H,6-7,15-20,22,24-26,54H2,1-5H3,(H,55,65)(H,56,66)(H,57,67)/t28?,35-,36?/m0/s1 |

InChI Key |

JFCFQFXJDZXJSK-XZMVMDBLSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)COC(C)C7=CC(=C(C=C7[N+](=O)[O-])OCC(=O)NCCN)OC)C8=CC=C(C=C8)Cl)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)COC(C)C7=CC(=C(C=C7[N+](=O)[O-])OCC(=O)NCCN)OC)C8=CC=C(C=C8)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)

![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)